Cas no 2138381-15-2 (7-Bromo-2-cyclobutyl-3-hydrazinylquinoline)

7-Bromo-2-cyclobutyl-3-hydrazinylquinoline is a specialized quinoline derivative featuring a bromo substituent at the 7-position, a cyclobutyl group at the 2-position, and a hydrazinyl functional group at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The bromo group enhances reactivity for further functionalization, while the cyclobutyl moiety may influence steric and electronic properties. The hydrazinyl group offers opportunities for derivatization, making it valuable for constructing heterocyclic frameworks. Its structural features suggest utility in the development of kinase inhibitors or other therapeutic agents targeting specific biochemical pathways.
7-Bromo-2-cyclobutyl-3-hydrazinylquinoline structure
2138381-15-2 structure
商品名:7-Bromo-2-cyclobutyl-3-hydrazinylquinoline
CAS番号:2138381-15-2
MF:C13H14BrN3
メガワット:292.17436170578
CID:6022985
PubChem ID:165778358

7-Bromo-2-cyclobutyl-3-hydrazinylquinoline 化学的及び物理的性質

名前と識別子

    • 7-bromo-2-cyclobutyl-3-hydrazinylquinoline
    • 2138381-15-2
    • EN300-801766
    • 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline
    • インチ: 1S/C13H14BrN3/c14-10-5-4-9-6-12(17-15)13(8-2-1-3-8)16-11(9)7-10/h4-8,17H,1-3,15H2
    • InChIKey: YLFVXEFQBTWXRT-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)N=C(C(=C2)NN)C1CCC1

計算された属性

  • せいみつぶんしりょう: 291.03711g/mol
  • どういたいしつりょう: 291.03711g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 50.9Ų

7-Bromo-2-cyclobutyl-3-hydrazinylquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-801766-10.0g
7-bromo-2-cyclobutyl-3-hydrazinylquinoline
2138381-15-2 95.0%
10.0g
$3131.0 2025-02-21
Enamine
EN300-801766-2.5g
7-bromo-2-cyclobutyl-3-hydrazinylquinoline
2138381-15-2 95.0%
2.5g
$1428.0 2025-02-21
Enamine
EN300-801766-0.1g
7-bromo-2-cyclobutyl-3-hydrazinylquinoline
2138381-15-2 95.0%
0.1g
$640.0 2025-02-21
Enamine
EN300-801766-5.0g
7-bromo-2-cyclobutyl-3-hydrazinylquinoline
2138381-15-2 95.0%
5.0g
$2110.0 2025-02-21
Enamine
EN300-801766-1.0g
7-bromo-2-cyclobutyl-3-hydrazinylquinoline
2138381-15-2 95.0%
1.0g
$728.0 2025-02-21
Enamine
EN300-801766-0.05g
7-bromo-2-cyclobutyl-3-hydrazinylquinoline
2138381-15-2 95.0%
0.05g
$612.0 2025-02-21
Enamine
EN300-801766-0.5g
7-bromo-2-cyclobutyl-3-hydrazinylquinoline
2138381-15-2 95.0%
0.5g
$699.0 2025-02-21
Enamine
EN300-801766-0.25g
7-bromo-2-cyclobutyl-3-hydrazinylquinoline
2138381-15-2 95.0%
0.25g
$670.0 2025-02-21

7-Bromo-2-cyclobutyl-3-hydrazinylquinoline 関連文献

7-Bromo-2-cyclobutyl-3-hydrazinylquinolineに関する追加情報

Introduction to 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline (CAS No. 2138381-15-2)

7-Bromo-2-cyclobutyl-3-hydrazinylquinoline (CAS No. 2138381-15-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline make it a promising candidate for the development of new therapeutic agents.

The chemical structure of 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline consists of a quinoline core with a bromine substituent at the 7-position, a cyclobutyl group at the 2-position, and a hydrazine moiety at the 3-position. These functional groups contribute to its potential biological activity and pharmacological properties. The bromine substituent can enhance the lipophilicity of the molecule, while the cyclobutyl group provides steric hindrance and conformational rigidity. The hydrazine moiety is known for its ability to form hydrogen bonds and participate in various chemical reactions, making it a versatile functional group in drug design.

Recent studies have explored the biological activities of 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy.

In addition to its anticancer properties, 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline has also been investigated for its antimicrobial activity. Preliminary studies have demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for the development of new antibiotics, which are urgently needed due to the increasing prevalence of antibiotic-resistant strains.

The pharmacokinetic properties of 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline have also been studied to assess its suitability as a therapeutic agent. In vivo studies in animal models have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. These properties are essential for ensuring that the drug can be effectively delivered to the target site and maintain therapeutic concentrations over an extended period.

To further understand the potential applications of 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline, ongoing research is focusing on optimizing its chemical structure to enhance its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict the binding modes and interactions of this compound with various biological targets. These studies aim to identify key structural features that can be modified to improve its therapeutic efficacy.

In conclusion, 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline (CAS No. 2138381-15-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide valuable insights into its mechanisms of action and optimize its use in clinical settings.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.